molecular formula C7H8N2O2 B6280133 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile CAS No. 2305251-51-6

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile

Cat. No.: B6280133
CAS No.: 2305251-51-6
M. Wt: 152.15 g/mol
InChI Key: AOKDSDBOIJLREM-UHFFFAOYSA-N
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Description

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrile group and a methoxymethyl group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile depends on its specific application and the target molecules it interacts with. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid
  • 2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetaldehyde

Uniqueness

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a methoxymethyl group attached to the oxazole ring

Properties

CAS No.

2305251-51-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetonitrile

InChI

InChI=1S/C7H8N2O2/c1-10-5-7-4-6(2-3-8)9-11-7/h4H,2,5H2,1H3

InChI Key

AOKDSDBOIJLREM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)CC#N

Purity

95

Origin of Product

United States

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